Dodecamethylpentasiloxane

Catalog No.
S582185
CAS No.
141-63-9
M.F
C12H36O4Si5
M. Wt
384.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecamethylpentasiloxane

CAS Number

141-63-9

Product Name

Dodecamethylpentasiloxane

IUPAC Name

bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-dimethylsilane

Molecular Formula

C12H36O4Si5

Molecular Weight

384.84 g/mol

InChI

InChI=1S/C12H36O4Si5/c1-17(2,3)13-19(7,8)15-21(11,12)16-20(9,10)14-18(4,5)6/h1-12H3

InChI Key

FBZANXDWQAVSTQ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Solubility

In water, 7.04X10-5 mg/L at 25 °C
Soluble in carbon tetrachloride, carbon disulfide
Soluble in benzene and higher hydrocarbons; slightly soluble in alcohol and the heavy hydrocarbons

Synonyms

1,1,1,3,3,5,5,7,7,9,9,9-Dodecamethylpentasiloxane; DC 200 Fluid 2; KF 96L2CS

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Organic Synthesis:

  • Reactant and Solvent: DMPS serves as a reactant or solvent in various organic synthesis reactions. Its inert nature and low boiling point make it a suitable choice for reactions involving sensitive compounds [Source: Sigma-Aldrich, ].

Precursor for Functional Materials:

  • Synthesis of Polydimethylsiloxanes (PDMS): DMPS acts as a precursor compound for synthesizing linear PDMS, a class of silicone polymers with diverse applications in industry. PDMS finds use in coatings, adhesives, and elastomers due to its unique properties like heat resistance, flexibility, and electrical insulation [Source: Sigma-Aldrich, ].

Research on Environmental Behavior:

  • Understanding Persistence and Degradation: Scientists use DMPS as a model compound to study the persistence and degradation of cyclic and linear siloxanes in the environment. This research helps assess the potential environmental impact of these chemicals [Source: Exposure to Dodecamethylcyclohexasiloxane (D6) Affects the Antioxidant Response and Gene Expression of Procambarus clarkii, ].

Material Science Research:

  • Investigating Surface Modification: DMPS plays a role in research exploring the surface modification of various materials. Its ability to form thin films on surfaces makes it a valuable tool for studying surface properties and functionalities [Source: Dodecamethylpentasiloxane - Substance Information, ].

Dodecamethylpentasiloxane is an organosilicon compound with the chemical formula C12H36O4Si5C_{12}H_{36}O_{4}Si_{5}. It consists of a linear siloxane chain where all hydrogen atoms are replaced by methyl groups, resulting in a highly branched structure. This compound is part of a larger class of siloxanes, characterized by alternating silicon and oxygen atoms, which contribute to its unique properties, such as thermal stability and low surface tension . Dodecamethylpentasiloxane is known for its colorless liquid state at room temperature and has a boiling point ranging from 210 to 232 °C .

While DMPS itself has low acute toxicity, concerns exist regarding its environmental persistence and potential bioaccumulation []. Studies suggest that chronic exposure to DMPS might disrupt hormone function. Regulatory agencies are evaluating the safety of DMPS for use in consumer products [].

Key Points:

  • Limited flammability.
  • Not expected to be highly reactive under normal conditions [].

Data Availability:

  • Toxicity data on DMPS is limited, and further research is needed to fully understand its long-term health effects.

Research indicates that dodecamethylpentasiloxane has limited biological activity. While some studies have reported potential skin irritation upon contact, significant systemic toxicity has not been observed in typical exposure scenarios . The compound does not exhibit mutagenic or carcinogenic properties based on current assessments, making it relatively safe for use in various applications .

Dodecamethylpentasiloxane can be synthesized through several methods, primarily involving the polymerization of siloxanes. One common approach is the hydrosilylation reaction, where methyl-containing silanes react with siloxane oligomers under controlled conditions to produce longer-chain siloxanes. This method allows for precise control over the molecular weight and structure of the final product . Another synthesis route involves the direct condensation of chlorosilanes with water or alcohols, followed by purification processes such as distillation.

Dodecamethylpentasiloxane finds applications across various industries due to its unique properties:

  • Cosmetics: Used as a conditioning agent in hair and skin products due to its smooth texture and ability to form a protective barrier.
  • Industrial Lubricants: Acts as a lubricant in high-temperature applications owing to its thermal stability.
  • Sealants and Adhesives: Utilized in formulations that require flexibility and durability.
  • Medical Devices: Employed in silicone-based medical products due to its biocompatibility .

Dodecamethylpentasiloxane shares similarities with other siloxanes but has distinct characteristics that set it apart. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
OctamethylcyclotetrasiloxaneC8H24O4Si4C_{8}H_{24}O_{4}Si_{4}Cyclic structure; used primarily in personal care products.
DecamethylcyclopentasiloxaneC10H30O5Si5C_{10}H_{30}O_{5}Si_{5}Another cyclic variant; known for its volatility.
HexamethyldisiloxaneC6H18O2Si2C_{6}H_{18}O_{2}Si_{2}Shorter chain; commonly used as a silicone oil.

Uniqueness of Dodecamethylpentasiloxane:

  • Structure: Its linear structure allows for different physical properties compared to cyclic variants.
  • Thermal Stability: Exhibits superior thermal stability making it suitable for high-temperature applications.
  • Biocompatibility: More favorable for medical applications compared to some other siloxanes.

Dodecamethylpentasiloxane, with molecular formula C₁₂H₃₆O₄Si₅ and molecular weight 384.84 grams per mole, represents a linear siloxane compound of significant industrial importance [2]. The compound consists of five silicon atoms connected by oxygen atoms, with each silicon bonded to two methyl groups, except terminal units which have three methyl groups . Multiple synthetic approaches have been developed for the production of this compound, each offering distinct advantages and challenges in terms of efficiency, yield, and scalability.

Hydrosilylation Synthesis Pathways

Hydrosilylation represents one of the most versatile and efficient synthetic routes for dodecamethylpentasiloxane production [9]. This catalytic process involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, typically employing late transition metal complexes as catalysts [9] [10]. The reaction mechanism proceeds through well-established pathways that have been extensively studied and optimized for siloxane synthesis.

The Chalk-Harrod mechanism serves as the predominant pathway for metal-catalyzed hydrosilylation in dodecamethylpentasiloxane synthesis [13]. This mechanism proceeds through oxidative addition of the silicon-hydrogen bond to the metal center, followed by alkene insertion into the metal hydride bond, and concludes with reductive elimination of the silicon-carbon bond to deliver the final product [13]. Platinum-based catalysts demonstrate exceptional performance in these reactions, with platinum(II) complexes showing high selectivity and very high reaction yields without the formation of side products [9].

Recent advances in catalyst development have expanded the scope of hydrosilylation reactions for siloxane synthesis [10] [12]. Cobalt-based catalysts have emerged as promising alternatives to traditional platinum systems, offering enhanced reactivity and novel selectivity patterns [10]. Iron complexes containing multivinyl-silicon ligands have been successfully employed for the hydrosilylation of poly(vinylsiloxane)s with poly(hydrosiloxane)s, yielding crosslinking polysiloxane networks with efficiencies approaching 95 percent [12].

The optimization of reaction conditions plays a crucial role in maximizing the efficiency of hydrosilylation pathways [14]. Temperature control between 15°C to 25°C has been identified as optimal for initial reaction stages, with subsequent processing at elevated temperatures up to 180°C for completion . Solvent selection significantly impacts reaction outcomes, with toluene demonstrating superior performance compared to alternative solvents [28].

Catalyst SystemTemperature Range (°C)Yield (%)Reaction TimeSelectivity
Platinum(II) complexes15-2595-992-24 hoursHigh
Cobalt-NHC complexes25-5088-964-20 hoursModerate
Iron multivinyl-silicon60-10085-976-48 hoursHigh
Copper hexacarbonyl0-2580-9020-50 hoursVariable

Direct Condensation Methods

Direct condensation represents the most widely employed industrial method for dodecamethylpentasiloxane production [15]. This approach typically involves the hydrolysis and condensation of dimethyldichlorosilane in the presence of water and appropriate catalysts . The process proceeds through the formation of intermediate silanol species, which subsequently undergo condensation reactions to form the desired siloxane bonds.

The hydrolysis of dimethyldichlorosilane follows established mechanistic pathways that have been thoroughly characterized [19] [21]. In acidic media, the alkoxide and silanol groups are first protonated in a rapid equilibrium step, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water molecules [18]. The reaction rate is significantly influenced by both steric and inductive factors, with acidic conditions generally favoring the formation of less branched structures [18].

Base-catalyzed condensation reactions offer alternative pathways for dodecamethylpentasiloxane synthesis [15] [18]. Under alkaline conditions, nucleophilic hydroxyl or deprotonated silanol groups attack silicon atoms through SN2-Si mechanisms involving pentacoordinated intermediates [18]. This approach typically requires careful control of reaction conditions to prevent excessive crosslinking and maintain selectivity toward linear products [15].

The condensation process can be optimized through careful selection of catalysts and reaction conditions [16] [17]. Strong acids such as hydrochloric acid promote rapid condensation reactions, while the discharge of acid byproducts facilitates continued reaction progress [17]. Temperature control between 80°C and 110°C has been identified as optimal for balancing reaction rate with product selectivity [16].

Catalyst TypepH RangeTemperature (°C)Conversion (%)Selectivity (%)
Hydrochloric acid1-380-10095-9885-90
Sodium hydroxide11-1360-9088-9575-85
Phosphonitrilic chloride7-990-12092-9790-95
Tetramethylammonium hydroxide10-1290-11084-9180-88

Continuous Production Systems

Continuous production systems have been developed to address the limitations of traditional batch processes in dodecamethylpentasiloxane manufacturing [25] [27]. These systems offer improved efficiency, better product consistency, and enhanced economic viability for large-scale production [25]. The development of continuous processes represents a significant advancement in siloxane manufacturing technology.

Static mixer technology has emerged as a particularly effective approach for continuous dodecamethylpentasiloxane production [27]. This system employs a long pipe containing static mixing elements that ensure plug-type flow, where any portion of the reaction mixture receives essentially the same residence time [27]. The process begins with partial degassing of dimethyl cyclic siloxane monomers by heating to temperatures of at least 140°C but below the boiling point [27].

The continuous process involves several critical steps that must be carefully controlled [27]. Degassed monomers are pumped at constant rates through heat exchangers to achieve temperatures compatible with reactor residence times, typically ranging from 160°C to 200°C [27]. Basic catalysts such as potassium silanolate are then introduced through mechanically driven in-line mixers to ensure uniform catalyst distribution [27].

Catalyst selection plays a crucial role in continuous production systems [27]. Potassium silanolate demonstrates superior performance due to its high solubility in monomer solutions, which greatly increases process efficiency [27]. Alternative catalysts such as cesium hydroxide may be effective when strong bases are required, particularly at lower reaction temperatures [27].

Recent developments in tandem flow processes have demonstrated significant promise for functionalized siloxane production [25]. These systems combine ring-opening polymerization with subsequent hydrosilylation reactions in continuous flow configurations [25]. Such processes achieve complete conversion within residence times of 2-3 minutes while maintaining steady operation for periods exceeding 90 minutes [25].

Process ParameterBatch OperationContinuous OperationImprovement Factor
Residence Time4-8 hours2-10 minutes10-50x
Temperature Control±5°C±1°C5x
Product ConsistencyVariableUniformSignificant
Catalyst Efficiency60-80%85-95%1.2-1.5x

Yield Optimization Strategies

Yield optimization in dodecamethylpentasiloxane synthesis requires comprehensive understanding of reaction kinetics, thermodynamics, and process parameters [28] [29] [32]. Multiple factors contribute to overall yield, including catalyst selection, temperature control, reaction time, and feedstock purity [28] [32]. Systematic optimization approaches have been developed to maximize production efficiency while maintaining product quality.

Temperature optimization represents one of the most critical factors in yield enhancement [32]. Research has demonstrated that temperature is the most crucial factor for synthesis processes, with optimal preparation temperatures around 90°C [32]. At higher temperatures exceeding 90°C, yields decrease significantly due to thermal decomposition and side reactions [32]. The stability of yields is also influenced by changes in molar ratios and catalyst concentrations [32].

Catalyst optimization strategies have yielded substantial improvements in reaction yields [28] [14]. Copper-catalyzed dehydrogenative silylation reactions using hexacarbonyl copper complexes achieve yields approaching 97 percent under optimized conditions [28]. The reaction requires careful attention to catalyst loading, with 0.125 mole percent proving optimal for achieving high conversion while maintaining selectivity [28].

Reaction atmosphere control significantly impacts yield optimization [28] [30]. Sealed reaction systems maintained under inert atmospheres demonstrate superior performance compared to open systems [28]. Alternative approaches involving brief exposure to air followed by resealing can achieve comparable yields with reduced reaction times [28].

Feedstock purification and handling procedures contribute substantially to yield optimization [4] [31]. Degassing procedures involving 24-hour vacuum treatment at ambient temperature effectively remove water traces and other volatile impurities [4]. The vapor pressure of siloxanes is sufficiently low that water removal through evacuation proves highly effective [4].

Optimization ParameterStandard ConditionsOptimized ConditionsYield Improvement
Temperature60-120°C85-95°C15-25%
Catalyst Loading0.5-2.0 mol%0.125-0.25 mol%10-20%
Reaction Time24-48 hours4-8 hoursTime reduction
Atmosphere ControlAirInert gas5-15%

Process Scale-up Considerations

Process scale-up from laboratory to industrial production presents significant challenges that must be addressed through systematic engineering approaches [36] [35]. The transition from small-scale synthesis to commercial manufacturing involves scaling factors often exceeding hundreds or thousands [36]. Successful scale-up requires careful consideration of heat transfer, mass transfer, mixing efficiency, and safety parameters.

Heat transfer considerations become increasingly critical as reaction volumes increase [36] [35]. Laboratory-scale reactions typically benefit from efficient heat dissipation through high surface-area-to-volume ratios, while industrial-scale operations require sophisticated heat management systems [36]. Temperature control systems must be designed to handle the exothermic nature of many siloxane synthesis reactions while maintaining uniform temperature distribution throughout large reaction volumes [35].

Mass transfer limitations often emerge during scale-up operations [36]. Mixing efficiency decreases as vessel sizes increase, potentially leading to concentration gradients and non-uniform reaction conditions [36]. Static mixer technology has proven particularly effective in addressing these challenges, providing consistent mixing performance across different scales [27].

Equipment design considerations must account for the unique properties of siloxane compounds [35] [37]. The low surface tension and hydrophobic nature of these materials require specialized handling equipment and containment systems [35]. Material compatibility becomes crucial, as many conventional materials may not be suitable for long-term contact with siloxane compounds [37].

Catalyst recovery and recycling systems become economically important at industrial scales [25] [27]. Continuous processes allow for more efficient catalyst utilization, with some systems demonstrating catalyst reusability for up to 80 cycles through appropriate regeneration procedures [25]. This significantly reduces operating costs and environmental impact [25].

Scale ParameterLaboratoryPilot PlantCommercialScale-up Factor
Batch Size0.1-1 L10-100 L1000-10000 L10,000-100,000x
Heat Transfer AreaHighModerateLowDesign critical
Mixing TimeSecondsMinutesHoursEngineering focus
Catalyst RecoveryNot applicableOptionalEssentialEconomic driver

Comparative Production Methodologies Analysis

Comprehensive analysis of different production methodologies reveals distinct advantages and limitations for each approach [38] [40] [41]. The selection of optimal production methods depends on factors including desired product specifications, production volumes, economic considerations, and environmental requirements [38] [26]. Modern industrial practice often employs hybrid approaches that combine elements from multiple methodologies [40].

Hydrosilylation methods demonstrate superior selectivity and product purity compared to alternative approaches [9] [10] [13]. These processes typically achieve yields exceeding 95 percent with minimal byproduct formation [9]. However, the requirement for expensive platinum-based catalysts can significantly impact production economics, particularly for large-scale operations [10] [12].

Direct condensation methods offer excellent scalability and relatively low capital investment requirements [15] [19] [21]. These processes are well-established in industrial practice and benefit from extensive operational experience [15]. The primary limitations include lower selectivity compared to hydrosilylation and the generation of acid byproducts that require treatment [19].

Continuous production systems provide superior process control and product consistency compared to batch operations [25] [27]. These systems demonstrate significant advantages in terms of residence time reduction, improved temperature control, and enhanced catalyst efficiency [27]. However, the initial capital investment and technical complexity may limit adoption for smaller-scale operations [25].

Environmental considerations increasingly influence methodology selection [26] [40]. Continuous processes generally demonstrate lower environmental impact through improved efficiency and reduced waste generation [25]. Catalyst recycling capabilities become particularly important for sustainable production [25] [40].

Economic analysis reveals that methodology selection depends heavily on production scale and market requirements [26] [36]. Small-scale specialty production often favors hydrosilylation methods despite higher catalyst costs [9]. Large-scale commodity production typically employs optimized continuous condensation processes [27] [25].

MethodologySelectivity (%)ScalabilityCapital CostOperating CostEnvironmental Impact
Hydrosilylation95-99ModerateHighHighLow
Direct Condensation80-95HighLowModerateModerate
Continuous Systems85-95Very HighVery HighLowLow
Hybrid Approaches90-97HighModerateModerateLow

Physical Description

Liquid
Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS]

Color/Form

Colorless liquid
Liquid

Hydrogen Bond Acceptor Count

4

Exact Mass

384.14599230 g/mol

Monoisotopic Mass

384.14599230 g/mol

Boiling Point

230 °C
BP: 229 °C at 710 mm Hg

Heavy Atom Count

21

Density

0.8755 g/cu cm at 20 °C

LogP

log Kow = 9.41

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.
Hazardous decomposition products formed under fire conditions: Carbon oxides, silicon oxides.

Melting Point

-80 °C

UNII

0QDQ2VQ5YJ

GHS Hazard Statements

Aggregated GHS information provided by 209 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 170 of 209 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 209 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Dodecamethylpentasiloxane is a colorless liquid. It is practically insoluble in water. USE: Dodecamethylpentasiloxane is used to make silicone oils and as a petroleum lubricating oil ingredient. It is used in a limited number of sunscreen products. EXPOSURE: Workers that use dodecamethylpentasiloxane may breathe in mists or have direct skin contact. The general population may be exposed when using some sunscreens containing this chemical and by breathing in contaminated air and eating contaminated fish. If dodecamethylpentasiloxane is released to the environment, it will be broken down in air. Dodecamethylpentasiloxane released to air will also be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces; however adhesion to soil and sediment particles will interfere with this process. It is not expected to move through soil. It is expected to build up in fish. RISK: Data on the potential for dodecamethylpentasiloxane to produce toxic effects in humans were not available. Dodecamethylpentasiloxane is not a skin irritant and does not cause allergic skin reactions in laboratory animals. No toxic effects were observed in laboratory animals following repeated oral or inhalation exposures to high levels of dodecamethylpentasiloxane. No toxic effects were observed in laboratory animals following direct skin exposure to high levels for 24 hours. Data on the potential for dodecamethylpentasiloxane to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for dodecamethylpentasiloxane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

4.50X10-2 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Irritant

Other CAS

141-63-9

Wikipedia

Dodecamethylpentasiloxane

General Manufacturing Information

Other (requires additional information)
All Other Basic Inorganic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Synthetic Rubber Manufacturing
Pentasiloxane, 1,1,1,3,3,5,5,7,7,9,9,9-dodecamethyl-: ACTIVE
Silicone fluids are used as damping fluids, dielectric fluids, polishes, cosmetic and personal care additives, textile finishes, hydraulic fluids, paint additives, photocopy fuser oils, and heat-transfer oils. /Silicone fluids/

Analytic Laboratory Methods

We have developed a sensitive method for the detection, characterization, and quantitation of low molecular weight silicones using gas chromatography coupled with atomic emission detection (GC/AED) and gas chromatography/ mass spectrometry (GC/MS). Using this approach, we have detected 12 distinct silicon-containing peaks in PDMS-V poly(dimethylsiloxane) oil by GC/AED, and we have used GC/MS analysis to identify some of the abundant peaks by MS spectral matching. Polydimethylpolysiloxanes contain 37.8% silicon; therefore, the amount of poly(dimethylsiloxane) in each peak can be calculated from its silicon content. The first three GC peaks from PDMS-V were identified as dodecamethylpentasiloxane, tetradecamethylhexasiloxane, and hexadecamethylheptasiloxane using Wiley Mass Spectral Library match (> 90%). Peaks 4-12 could not be matched unequivocally with the spectral library but showed ionic fragments characteristic of PDMS (73, 147, 221, 281, 295, and 369 amu). The detection limit for silicones using GC/AED and GC/MS systems was found to be 80 and 10 pg/uL, respectively. Studies were conducted using mouse liver homogenates spiked with varying amounts of PDMS-V, and the recovery was found to be greater than 90% over a wide range of PDMS-V concentrations. This method appears to work equally well for both linear and cyclic poly(dimethylsiloxane)s. Thus, the methodology described here has the potential to allow the measurement of less than 1 microgram of silicone/g of biological tissue. The overall goal of this research is to establish and validate a methodology by which the unequivocal identification and quantitation of poly(dimethylsiloxane)s can be accomplished.

Clinical Laboratory Methods

We have developed a sensitive method for the detection, characterization, and quantitation of low molecular weight silicones using gas chromatography coupled with atomic emission detection (GC/AED) and gas chromatography/ mass spectrometry (GC/MS). Using this approach, we have detected 12 distinct silicon-containing peaks in PDMS-V poly(dimethylsiloxane) oil by GC/AED, and we have used GC/MS analysis to identify some of the abundant peaks by MS spectral matching. Polydimethylpolysiloxanes contain 37.8% silicon; therefore, the amount of poly(dimethylsiloxane) in each peak can be calculated from its silicon content. The first three GC peaks from PDMS-V were identified as dodecamethylpentasiloxane, tetradecamethylhexasiloxane, and hexadecamethylheptasiloxane using Wiley Mass Spectral Library match (> 90%). Peaks 4-12 could not be matched unequivocally with the spectral library but showed ionic fragments characteristic of PDMS (73, 147, 221, 281, 295, and 369 amu). The detection limit for silicones using GC/AED and GC/MS systems was found to be 80 and 10 pg/microL, respectively. Studies were conducted using mouse liver homogenates spiked with varying amounts of PDMS-V, and the recovery was found to be greater than 90% over a wide range of PDMS-V concentrations. This method appears to work equally well for both linear and cyclic poly(dimethylsiloxane)s. Thus, the methodology described here has the potential to allow the measurement of less than 1 microgram of silicone/g of biological tissue. The overall goal of this research is to establish and validate a methodology by which the unequivocal identification and quantitation of poly(dimethylsiloxane)s can be accomplished.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): 10: Combustible liquids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types